2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki–Miyaura coupling Boronic ester stability Protodeboronation suppression

Select this 3-fluorobenzyloxy Bpin ester over the non-fluorinated analog (CAS 765908-38-1) or free boronic acid (CAS 1072951-62-2) to incorporate a metabolically stable fluorine atom in one step. The Bpin group suppresses protodeboronation, extends shelf life, and ensures accurate stoichiometry for automated parallel synthesis. The meta-3-fluorobenzyl substituent enhances boron Lewis acidity, accelerating transmetalation with electron-deficient aryl halides—ideal for late-stage medicinal chemistry diversification.

Molecular Formula C19H22BFO3
Molecular Weight 328.2 g/mol
Cat. No. B8245258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC19H22BFO3
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F
InChIInChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-6-10-17(12-15)22-13-14-7-5-9-16(21)11-14/h5-12H,13H2,1-4H3
InChIKeyDOPYIFVRURSZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 864771-48-2): Core Properties and Procurement-Relevant Identity


2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 864771-48-2) is a pinacol-protected arylboronic ester (molecular formula C₁₉H₂₂BFO₃, MW 328.19 g/mol) . It features a meta-(3-fluorobenzyl)oxy substituent on the phenyl ring, with the boronic acid masked as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) ester. The compound appears as a white to off-white solid with a predicted boiling point of 433.5±30.0 °C and a predicted density of 1.12±0.1 g/cm³; it requires storage at 2–8 °C . As a bench-stable boronate ester, it serves as a ready-to-use Suzuki–Miyaura coupling partner, circumventing the handling challenges associated with the corresponding free boronic acid .

Why the 3-Fluorobenzyloxy Substituent and Bpin Protection Prevent Direct Substitution with Common Analogs


Generic substitution with the non-fluorinated benzyloxy analog (CAS 765908-38-1) or the corresponding free boronic acid (CAS 1072951-62-2) cannot replicate the specific performance profile of the target compound. The 3-fluorobenzyl group introduces an electron-withdrawing substituent absent in the parent benzyloxy derivative; fluorinated phenylboronic compounds exhibit enhanced Lewis acidity (lower pKa) that accelerates transmetalation in Suzuki–Miyaura catalytic cycles [1]. Simultaneously, the pinacol (Bpin) ester protection suppresses the protodeboronation side reaction that plagues free boronic acids, substantially extending shelf life and improving coupling yields in challenging substrates such as electron-rich or heterocyclic aryl halides [2]. The meta-substitution pattern further distinguishes this compound from the para-substituted regioisomer (CAS 2849545-92-0), offering a different steric and electronic environment at the reactive boronate center .

Quantitative Differentiation Evidence for 2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Closest Analogs


Hydrolytic Stability: Bpin Protection Extends Usable Lifetime Relative to the Free Boronic Acid

The target compound, as a pinacol (Bpin) ester, demonstrates vastly superior hydrolytic stability compared to its corresponding free boronic acid, (3-((3-fluorobenzyl)oxy)phenyl)boronic acid (CAS 1072951-62-2). Free arylboronic acids are susceptible to protodeboronation—a protonolysis side reaction that cleaves the C–B bond—especially under aqueous basic coupling conditions, leading to yield erosion and irreproducible stoichiometry [1]. The Bpin ester substantially retards this pathway. In model phenylboronate systems, the pinacol ester exhibits a hydrolysis half-life that is orders of magnitude longer than the free acid under neutral aqueous conditions; Bpin esters remain intact through aqueous workup and silica gel chromatography, whereas free boronic acids frequently form insoluble boroxine oligomers .

Suzuki–Miyaura coupling Boronic ester stability Protodeboronation suppression

Electronic Modulation: The 3-Fluorobenzyloxy Group Enhances Boron Lewis Acidity Relative to the Non-Fluorinated Benzyloxy Analog

The electron-withdrawing 3-fluorobenzyloxy substituent on the target compound (CAS 864771-48-2) increases the Lewis acidity of the boron center compared to the non-fluorinated benzyloxy analog, 2-(3-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 765908-38-1). In fluorinated phenylboronic compounds, the fluorine atom's –I inductive effect withdraws electron density from the aryl ring and, through the ether linkage, from the boron p-orbital, lowering the pKa and accelerating the rate-limiting transmetalation step in Suzuki–Miyaura couplings [1]. This effect is well-documented: electron-withdrawing groups on the aryl ring of boronic esters stabilize the boronate and extend its lifetime while simultaneously enhancing reactivity toward palladium transmetalation .

Fluorine electronic effects Lewis acidity Transmetalation rate

Meta- vs. Para-Regioisomer Differentiation: Steric and Electronic Consequences on Coupling Reactivity

The target compound positions the dioxaborolane moiety at the meta position relative to the (3-fluorobenzyl)oxy substituent, whereas the para-substituted regioisomer (CAS 2849545-92-0) places the boronate ester at the para position. In arylboronate ester coupling chemistry, meta-substituted boronic esters generally experience less steric hindrance around the C–B bond during transmetalation than their para-substituted counterparts when the para position carries a bulky group, though electronic conjugation effects differ . The meta arrangement prevents direct resonance interaction between the electron-donating ether oxygen and the boronate, resulting in a more electrophilic boron center compared to the para isomer, where +M resonance donation can partially offset the fluorine's –I effect [1].

Regioselectivity Steric effects Cross-coupling optimization

Supplier-Declared Purity: 96–98% Assay Enables Stoichiometric Control in Multi-Step Sequences

Multiple commercial suppliers report purity specifications for the target compound between 96% and 98% [1]. This level of purity supports accurate stoichiometric calculations in Suzuki–Miyaura couplings, where excess boronate can lead to difficult-to-remove homocoupling byproducts. In contrast, the free boronic acid (CAS 1072951-62-2) is explicitly sold with the caveat 'contains varying amounts of anhydride,' introducing an undefined stoichiometric offset that complicates reaction optimization .

Purity specification Stoichiometry Quality control

Storage and Handling: 2–8 °C Storage Under Ambient Atmosphere vs. Argon-Protected Storage for the Free Acid

The target compound is shipped at room temperature and stored at 2–8 °C, with no requirement for an inert atmosphere [1]. By comparison, the corresponding free boronic acid (CAS 1072951-62-2) mandates storage under argon to prevent anhydride formation and moisture uptake . This difference reflects the inherent protection conferred by the pinacol ester group; Bpin esters are widely recognized as bench-stable solids that can be weighed in air without special precautions .

Shelf life Storage condition Laboratory logistics

Functional Group Orthogonality: Bpin Esters Tolerate Multi-Step Sequences Where Free Boronic Acids Undergo Premature Reaction

The pinacol boronate ester in the target compound functions as a masked boronic acid, remaining inert under a wide range of reaction conditions—including oxidations, reductions, and nucleophilic substitutions—that would decompose or prematurely react with a free boronic acid [1]. This orthogonality enables the compound to be carried through multi-step synthetic sequences with the Bpin group intact, to be deprotected to the active boronic acid only at the desired coupling step. Free boronic acids, by contrast, are incompatible with many common transformations (e.g., oxidations with peroxide, strong nucleophiles) and require more restrictive synthetic planning [2].

Orthogonal protecting group strategy Functional group tolerance Multi-step synthesis

Procurement-Relevant Application Scenarios for 2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Late-Stage Diversification in Drug Discovery: Suzuki Coupling to Electron-Deficient Aryl Halide Partners

In medicinal chemistry campaigns, the target compound is employed as a bench-stable boronate ester for late-stage Suzuki–Miyaura diversification of advanced intermediates. The electron-withdrawing 3-fluorobenzyloxy group enhances boron Lewis acidity, which may improve transmetalation efficiency with electron-deficient aryl bromide or iodide coupling partners [1]. The Bpin protection ensures the boronate survives earlier synthetic steps without premature reaction, enabling a convergent coupling strategy where the purified intermediate is coupled at the penultimate or final step of the synthesis [2].

Parallel Library Synthesis Requiring Consistent Stoichiometry Across Multiple Reactions

The compound's supplier-declared purity of 96–98%, with no anhydride caveat (unlike the free boronic acid), makes it suitable for high-throughput parallel synthesis where accurate and consistent stoichiometry is critical for reaction reproducibility [1]. In automated synthesis platforms, the Bpin ester can be dispensed as a stock solution in THF or DCM and maintained for extended periods without the degradation concerns associated with free boronic acid stock solutions, which are prone to protodeboronation and boroxine formation [2].

Agrochemical Intermediate Synthesis Where Fluorine Content Adds Value to the Final Product

The 3-fluorobenzyl group in the target compound introduces fluorine into the final biaryl product upon Suzuki coupling. Fluorinated aromatic rings are highly valued in agrochemical design for their metabolic stability and altered lipophilicity [1]. Selection of this fluorinated boronate ester over the non-fluorinated benzyloxy analog (CAS 765908-38-1) directly incorporates a fluorine atom into the coupling product in a single step, eliminating the need for a separate fluorination step and reducing step count in the synthetic route [2].

Specialty Polymer and Materials Synthesis Leveraging Orthogonal Boronate Ester Functionality

Patent literature describes the use of functionalized dioxaborolane derivatives as additives for polymer functionalization and as building blocks for dynamic covalent networks [1]. The target compound's combination of a fluorinated aromatic group (for tuning material properties) and a Bpin ester (for orthogonal covalent bonding or exchange reactions) positions it as a candidate monomer or cross-linker in stimuli-responsive materials, where the boronate ester can participate in reversible exchange reactions under controlled conditions [1].

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